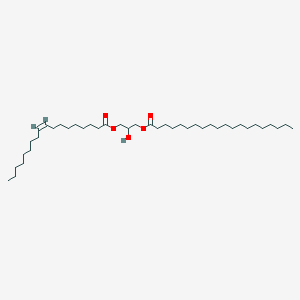

1-Oleoyl-3-arachidoyl-rac-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h18,21,39,42H,3-17,19-20,22-38H2,1-2H3/b21-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMUKIVRNRJKFG-UZYVYHOESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Oleoyl-3-arachidoyl-rac-glycerol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified with oleic acid at the sn-1 position and arachidic acid at the sn-3 position. As a member of the diacylglycerol family, it is a crucial lipid second messenger involved in a variety of cellular signaling pathways, most notably the activation of protein kinase C (PKC). This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and analysis of this compound. Furthermore, it delves into the general biological roles of diacylglycerols in cellular signaling and outlines relevant experimental protocols for its study.

Chemical Structure and Properties

This compound is a diacylglycerol that contains oleic acid (a monounsaturated omega-9 fatty acid) and arachidic acid (a saturated fatty acid) esterified to a glycerol backbone. The "rac" in its name indicates that it is a racemic mixture of the sn-1-Oleoyl-3-arachidoyl-glycerol and sn-3-Oleoyl-1-arachidoyl-glycerol enantiomers.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | DG(18:1/0:0/20:0), 1-Olein-3-Arachidin | |

| Molecular Formula | C₄₁H₇₈O₅ | |

| Molecular Weight | 651.1 g/mol | |

| CAS Number | 1427086-85-8 | |

| Physical State | Solid | |

| Solubility | DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml | |

| Storage Temperature | -20°C |

Biological Significance and Signaling Pathways

Diacylglycerols are pivotal second messengers in cellular signaling.[1][2] Their primary and most well-understood function is the activation of protein kinase C (PKC) isoforms.[3][4][5] The generation of DAG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), initiates a cascade of downstream signaling events.

The general diacylglycerol signaling pathway is depicted below:

While the general role of DAGs is well-established, the specific biological functions of this compound have not been extensively studied. The unique combination of a monounsaturated (oleic) and a long-chain saturated (arachidic) fatty acid may confer specific properties, such as influencing the activation of particular PKC isoforms or partitioning into specific membrane microdomains. Further research is required to elucidate the precise role of this diacylglycerol species.

Experimental Protocols

Synthesis of this compound

A general enzymatic approach for the synthesis of 1,3-diacylglycerols can be adapted for this compound. This method involves the direct esterification of glycerol with the corresponding fatty acids using a 1,3-specific lipase (B570770).

Materials:

-

Glycerol

-

Oleic acid

-

Arachidic acid

-

Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)

-

Solvent (optional, for solvent-based synthesis) or solvent-free system

-

Vacuum system

-

Reaction vessel with temperature and stirring control

Protocol (Solvent-Free):

-

Combine glycerol, oleic acid, and arachidic acid in the reaction vessel. A molar ratio of glycerol to total fatty acids of 1:2 is typically used. For asymmetric DAGs, a stepwise addition of fatty acids may be necessary.

-

Add the immobilized lipase to the mixture (typically 5-10% by weight of reactants).

-

Heat the mixture to the optimal temperature for the chosen lipase (e.g., 50-70°C).

-

Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.

-

Stir the reaction mixture continuously for a specified period (e.g., 3-24 hours), monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, stop the reaction and separate the immobilized enzyme by filtration.

-

The crude product can then be purified.

The following diagram illustrates a general workflow for the enzymatic synthesis and purification of 1,3-diacylglycerols.

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spatiotemporal dynamics of lipid signaling: protein kinase C as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 1-Oleoyl-3-arachidoyl-rac-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified with oleic acid at the sn-1 position and arachidic acid at the sn-3 position. While direct research on this particular diacylglycerol isomer is limited, its biological role can be largely inferred from the extensive body of knowledge surrounding diacylglycerols as critical second messengers in cellular signaling. This technical guide synthesizes the established principles of DAG signaling, the functional implications of its constituent fatty acids, and provides detailed experimental protocols and pathway diagrams to facilitate further investigation into the precise functions of this compound. The primary hypothesized role of this molecule is the activation of Protein Kinase C (PKC), a key regulator of numerous cellular processes.

Introduction to Diacylglycerols (DAGs)

Diacylglycerols are pivotal lipid molecules that function as intermediates in lipid metabolism and as potent second messengers in a multitude of cellular signaling pathways.[1][2] They are generated at cellular membranes in response to extracellular stimuli, leading to the activation of downstream effector proteins. The specific composition of the fatty acid chains esterified to the glycerol backbone significantly influences the biological activity and signaling specificity of a given DAG molecule.

This compound possesses a monounsaturated fatty acid (oleic acid) and a saturated fatty acid (arachidic acid). This combination of a fluidizing monounsaturated chain and a rigid saturated chain likely imparts specific biophysical properties to the membrane microenvironment, influencing the recruitment and activation of downstream signaling proteins.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C41H78O5 |

| Molecular Weight | 651.1 g/mol |

| Formal Name | eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester |

| Synonyms | DG(18:1/0:0/20:0), 1-Olein-3-Arachidin |

| Physical State | Solid |

| Solubility | DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml |

Core Biological Role: Activation of Protein Kinase C (PKC)

The most well-established role of diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[4] Upon generation in the plasma membrane, DAGs recruit PKC isoforms from the cytosol and allosterically activate them. This activation is a critical step in a canonical signaling pathway initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).

The oleic acid component of this compound is known to synergistically enhance PKC activation in the presence of other lipids.[1][5] Conversely, the presence of a long-chain saturated fatty acid like arachidic acid may modulate the duration and specificity of PKC activation.[6] Different PKC isoforms exhibit varying affinities for different DAG species, suggesting that this compound may selectively activate a subset of PKC isozymes.

Other Potential Biological Roles

Beyond PKC activation, diacylglycerols are implicated in a range of other cellular functions:

-

Metabolic Intermediary: DAGs are central to the synthesis of triacylglycerols (for energy storage) and phospholipids (B1166683) (for membrane structure).[2]

-

Membrane Biophysics: The presence of specific DAG species can alter membrane curvature and fluidity, influencing processes like vesicle trafficking and membrane fusion.[7]

-

Modulation of Other Signaling Proteins: DAGs can bind to and regulate the activity of other proteins containing C1 domains, such as Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Unc-13.

The specific fatty acid composition of this compound will likely determine its precise contribution to these processes. The presence of arachidic acid, a very long-chain saturated fatty acid, may particularly influence its role in metabolic pathways and membrane structure.

Experimental Protocols

Due to the absence of specific published methods for this compound, the following protocols are representative methodologies for studying the biological activity of diacylglycerols.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a common method to assess the ability of a specific DAG species to activate PKC in a controlled in vitro environment.[8]

Materials:

-

Purified PKC isozyme

-

This compound

-

Triton X-100

-

PKC substrate peptide (e.g., a fluorescently labeled peptide)

-

ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled for fluorescence-based assays)

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Stop solution (e.g., 75 mM H₃PO₄)

Procedure:

-

Lipid Vesicle Preparation:

-

In a glass tube, mix this compound and phosphatidylserine in chloroform (B151607) at the desired molar ratio.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in kinase reaction buffer containing Triton X-100 by vortexing or sonication to form mixed micelles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the lipid vesicles, purified PKC enzyme, and the substrate peptide in the kinase reaction buffer.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

-

Incubate at 30°C for 10-30 minutes.

-

-

Termination and Detection:

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto a phosphocellulose paper (for radioactive assays) or read the fluorescence in a plate reader (for fluorescent assays).

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or quantify the fluorescence change.

-

Cell-Based Diacylglycerol Signaling Assay

This protocol outlines a general method to assess the effect of exogenously added this compound on a cellular signaling pathway.[9][10]

Materials:

-

Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research question)

-

This compound

-

Cell culture medium and supplements

-

Transfection reagents (if using reporter constructs)

-

Reporter plasmid (e.g., a PKC activity reporter) or specific antibodies for Western blotting

-

Lysis buffer

-

Assay reagents for the chosen readout (e.g., luciferase substrate, antibodies for Western blotting)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in multi-well plates.

-

If using a reporter plasmid, transfect the cells according to the manufacturer's protocol and allow for expression.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with varying concentrations of the DAG for the desired time periods.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with an appropriate lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Signal Readout:

-

Reporter Assay: Measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated downstream targets of PKC.

-

Lipidomics Analysis of Cellular Diacylglycerol Species

This protocol provides a general workflow for the extraction and analysis of cellular DAGs by mass spectrometry to determine changes in the levels of specific DAG species, including this compound, upon cellular stimulation.[11][12]

Materials:

-

Cultured cells or tissue samples

-

Internal standards for DAGs

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

Mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

-

Sample Collection and Quenching:

-

Rapidly harvest cells or tissue and quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-

-

Lipid Extraction:

-

Perform a lipid extraction using a modified Bligh-Dyer or Folch method.[11]

-

Add a known amount of an internal standard for DAGs prior to extraction for quantification.

-

-

Sample Preparation for MS:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the sample in a solvent compatible with the LC-MS system.

-

-

LC-MS Analysis:

-

Inject the sample onto the LC-MS system.

-

Separate the different lipid species using an appropriate chromatography method (e.g., reverse-phase chromatography).

-

Detect and identify the DAG species based on their mass-to-charge ratio and fragmentation patterns.

-

-

Data Analysis:

-

Quantify the amount of this compound and other DAG species relative to the internal standard.

-

Conclusion

While direct experimental evidence for the specific biological roles of this compound is currently lacking, its structural characteristics strongly suggest its involvement in cellular signaling, primarily through the activation of Protein Kinase C. The unique combination of a monounsaturated and a very long-chain saturated fatty acid likely confers specific properties that fine-tune its interaction with PKC and other effector proteins, as well as its influence on membrane dynamics and metabolic pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the precise functions of this and other specific diacylglycerol species, thereby advancing our understanding of the complexity and specificity of lipid-mediated signaling. Further research in this area holds promise for identifying novel targets for therapeutic intervention in diseases where DAG signaling is dysregulated.

References

- 1. Fatty acid activation of protein kinase C: dependence on diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. montanamolecular.com [montanamolecular.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 5. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A role for ceramide, but not diacylglycerol, in the antagonism of insulin signal transduction by saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A novel live cell assay to measure diacylglycerol lipase α activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Biolabs Inc DAG (Diacylglyercol) Assay Kit, 100 assays, Quantity: | Fisher Scientific [fishersci.com]

- 11. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Oleoyl-3-arachidoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oleoyl-3-arachidoyl-rac-glycerol, a specific diacylglycerol molecule. It covers its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and biological activity. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the roles and applications of diacylglycerols.

Chemical Identity and Properties

This compound is a diacylglycerol containing oleic acid at the sn-1 position and arachidic acid at the sn-3 position. Diacylglycerols (DAGs) are critical signaling molecules in various cellular processes.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number and common synonyms for this compound are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 1427086-85-8[1] |

| Synonyms | DG(18:1/0:0/20:0), 1-Olein-3-Arachidin[1] |

Physicochemical Properties

The key physicochemical properties of this compound are detailed in the following table. This information is crucial for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C41H78O5 | [1] |

| Molecular Weight | 651.1 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml | [1] |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years | [1] |

Synthesis and Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, this section provides detailed, adaptable protocols for its synthesis and for studying its biological activity based on established methods for similar diacylglycerols.

Enzymatic Synthesis of this compound

The synthesis of 1,3-diacylglycerols can be efficiently achieved through lipase-catalyzed esterification. This method offers high selectivity and mild reaction conditions.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactants and Enzyme Preparation :

-

Substrates: Glycerol (B35011), Oleic Acid (sn-1), and Arachidic Acid (sn-3).

-

Enzyme: A commercially available sn-1,3-specific lipase (B570770) (e.g., Lipozyme RM IM).

-

The molar ratio of glycerol to total fatty acids is typically optimized, with a common starting point being 1:2.

-

-

Reaction Setup :

-

The reaction is often performed in a solvent-free system to enhance efficiency and simplify purification.

-

Combine glycerol, oleic acid, and arachidic acid in a reaction vessel.

-

Add the immobilized lipase to the mixture. The enzyme loading is usually between 5-10% (w/w) of the total substrates.

-

-

Reaction Conditions :

-

Temperature : Maintain the reaction temperature between 50-60°C.

-

Agitation : Stir the mixture continuously to ensure proper mixing.

-

Vacuum : Apply a vacuum to remove the water produced during the esterification reaction, which drives the reaction towards product formation.

-

-

Monitoring and Purification :

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.

-

The product, this compound, can be purified from the reaction mixture using column chromatography or molecular distillation.

-

Caption: General workflow for the enzymatic synthesis of this compound.

Diacylglycerol Signaling Pathways and Assays

Diacylglycerols are key second messengers that activate various downstream signaling pathways, most notably through Protein Kinase C (PKC). Their cellular levels are tightly regulated, in part by Diacylglycerol Kinases (DGKs), which convert DAG to phosphatidic acid.

The activation of conventional and novel PKC isoforms is a primary mechanism through which diacylglycerols exert their biological effects.

Caption: Activation of Protein Kinase C by diacylglycerol.

Experimental Protocol: Protein Kinase C (PKC) Activity Assay

This protocol allows for the measurement of PKC activity in response to activators like this compound.

-

Reagent Preparation :

-

Assay Buffer : Prepare a buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, and 1 mM CaCl2.

-

Lipid Activator : Prepare a solution of phosphatidylserine (B164497) (0.5 mg/ml) and this compound (0.05 mg/ml) in the assay buffer. This solution must be sonicated on ice before use.

-

Substrate Cocktail : A solution containing a specific PKC substrate peptide (e.g., QKRPSQRSKYL) at a concentration of 500 µM in the assay buffer.

-

ATP Solution : Prepare a solution of MgCl2 (75 mM) and ATP (500 µM) in the assay buffer. For radiometric assays, [γ-32P]ATP is added to this mixture.

-

-

Assay Procedure :

-

In a microcentrifuge tube, combine the substrate cocktail, the lipid activator, and the enzyme source (purified PKC or cell lysate).

-

Initiate the reaction by adding the Mg2+/ATP cocktail.

-

Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stop the reaction by adding a quenching buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.

-

-

Detection :

-

For radiometric assays, wash the P81 paper with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

For non-radiometric assays, detection can be based on fluorescence or luminescence, depending on the specific kit used.

-

Diacylglycerol Kinases play a crucial role in terminating DAG signaling by converting it to phosphatidic acid (PA), another important signaling lipid.

Caption: Conversion of DAG to Phosphatidic Acid by Diacylglycerol Kinase.

Experimental Protocol: Diacylglycerol Kinase (DGK) Activity Assay

This assay measures the activity of DGK by quantifying the product of a coupled enzymatic reaction.

-

Reagent Preparation :

-

Kinase Buffer : Prepare a buffer suitable for the DGK enzyme, typically containing HEPES, MgCl2, and other necessary components.

-

DAG Substrate : A solution of this compound.

-

ATP Solution .

-

Coupled Enzyme System : This typically includes a lipase to hydrolyze the product (phosphatidic acid) to glycerol-3-phosphate, and glycerol-3-phosphate oxidase to produce hydrogen peroxide.

-

Fluorometric Probe : A probe that reacts with hydrogen peroxide to produce a fluorescent signal (e.g., Amplex Red).

-

-

Assay Procedure :

-

In a 96-well plate, add the DAG substrate, Kinase Buffer, and the DGK-containing sample (e.g., cell lysate or purified enzyme).

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for 30-60 minutes to allow for the formation of phosphatidic acid.

-

Add the lipase solution and incubate further to convert phosphatidic acid to glycerol-3-phosphate.

-

Add the detection mixture containing glycerol-3-phosphate oxidase and the fluorometric probe.

-

-

Detection :

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

The DGK activity is proportional to the fluorescence signal.

-

Conclusion

This compound is a specific diacylglycerol with potential roles in cellular signaling. This guide provides essential information on its chemical properties and detailed protocols for its synthesis and the characterization of its activity through key signaling pathways. The provided methodologies can be adapted by researchers and drug development professionals to further investigate the biological functions and therapeutic potential of this and other diacylglycerol molecules.

References

An In-depth Technical Guide to 1-Oleoyl-3-arachidoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule that, while not extensively studied individually, belongs to a class of lipids crucial for understanding fundamental cellular processes. As a synthetic diacylglycerol, it serves as a valuable tool for investigating lipid signaling pathways, particularly those involving protein kinase C (PKC) and diacylglycerol kinases (DGK). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, probable synthetic and analytical methodologies, and its potential applications in research and drug development. The information presented herein is a synthesis of data available for this specific molecule and established protocols for the broader class of mixed-acid diacylglycerols.

Discovery and History: A Contextual Overview

The specific discovery of this compound is not documented in seminal historical literature, suggesting it is a more recent, likely commercially synthesized, tool compound rather than a historically significant natural product. Its existence and utility are rooted in the broader history of lipid biochemistry and the elucidation of diacylglycerol's role as a second messenger.

The journey began with the discovery of phospholipids (B1166683) and their hydrolysis products. In the mid-20th century, the pioneering work of Lowell Hokin and Mabel Hokin on the "phosphoinositide effect" laid the groundwork for understanding how extracellular signals could lead to changes in intracellular lipids. This culminated in the 1980s with the groundbreaking discovery by Yasutomi Nishizuka and Michael Berridge that diacylglycerol, released from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), is a potent activator of Protein Kinase C (PKC)[1].

This discovery ignited immense interest in the synthesis of specific diacylglycerol isomers to probe the structure-activity relationships of PKC activation and other DAG-mediated signaling events. The development of synthetic routes, both chemical and enzymatic, allowed researchers to create a vast array of DAGs with defined fatty acid compositions at the sn-1 and sn-3 positions. This compound, with its combination of a monounsaturated fatty acid (oleic acid) and a saturated long-chain fatty acid (arachidic acid), represents one such tool designed for specific biophysical or enzymatic studies. Its racemic nature indicates a non-stereospecific synthesis, making it suitable for initial screening and general studies of DAG-protein interactions where stereospecificity is not the primary focus.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C41H78O5 | [2] |

| Molecular Weight | 651.1 g/mol | [2] |

| Physical Form | Solid | [2] |

| CAS Number | 1427086-85-8 | [2] |

| Synonyms | DG(18:1/0:0/20:0), 1-Olein-3-Arachidin | [2][3] |

| Purity | ≥98% (commercially available) | [2] |

| Storage Temperature | -20°C | [2] |

| Solubility | DMF: 20 mg/mL, DMSO: 7 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 0.25 mg/mL | [2] |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and analysis of mixed-acid 1,3-diacylglycerols and can be adapted for this compound.

Synthesis

3.1.1. Enzymatic Synthesis (A Plausible Route)

Enzymatic synthesis is often preferred for its regioselectivity and milder reaction conditions, which minimize acyl migration. A plausible two-step enzymatic approach for synthesizing this compound is outlined below.

Step 1: Synthesis of 1-Oleoyl-rac-glycerol

-

Reaction Setup: In a temperature-controlled reactor, combine glycerol (B35011) and oleic acid in a 1:1 molar ratio.

-

Enzyme Addition: Add a 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 5-10% (w/w) of the total substrates[4].

-

Reaction Conditions: Conduct the reaction under vacuum to remove the water produced during esterification, driving the reaction to completion. Maintain the temperature at 50-60°C with constant stirring[4].

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the formation of monoacylglycerol.

-

Purification: Once the desired conversion is achieved, inactivate the enzyme by filtration. The resulting 1-oleoyl-rac-glycerol can be purified using column chromatography on silica (B1680970) gel.

Step 2: Acylation with Arachidic Acid

-

Reaction Setup: Dissolve the purified 1-oleoyl-rac-glycerol in a suitable organic solvent (e.g., hexane).

-

Acyl Donor: Add arachidic acid or an activated form (e.g., arachidoyl chloride or vinyl arachidate) in a slight molar excess.

-

Enzyme Addition: Add a 1,3-specific lipase.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-50°C) with stirring.

-

Purification: After the reaction is complete, as determined by TLC or HPLC, the final product, this compound, is purified by silica gel column chromatography.

Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and purification of diacylglycerols.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is common. For better separation of isomers, pure acetonitrile can be effective[5].

-

Detection: UV detection at a low wavelength (e.g., 205 nm) is suitable for lipids without a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more universal detection[6].

-

Sample Preparation: Dissolve the sample in a suitable organic solvent, such as chloroform (B151607) or the mobile phase, and filter before injection.

3.2.2. Mass Spectrometry (MS)

MS is a powerful tool for the structural elucidation and quantification of diacylglycerols.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. ESI often produces adduct ions (e.g., [M+Na]+ or [M+NH4]+)[7].

-

Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the precursor ion will yield characteristic fragment ions corresponding to the neutral loss of the fatty acyl chains. For this compound, expected losses would correspond to oleic acid and arachidic acid.

-

Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons, the olefinic protons of the oleoyl (B10858665) chain, and the aliphatic protons of both fatty acid chains. The chemical shifts of the glycerol protons can help distinguish between 1,2- and 1,3-isomers[8][9].

-

¹³C NMR: The carbon NMR spectrum provides information on the carbonyl carbons and the carbons of the fatty acid chains, which can be used for structural confirmation[8][9][10].

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl3).

Biological Activity and Signaling Pathways

Diacylglycerols are key signaling molecules that primarily function through the activation of Protein Kinase C (PKC) isoforms. The activation of PKC by DAG is a critical step in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

Protein Kinase C (PKC) Activation

This compound, as a diacylglycerol, is expected to activate conventional and novel PKC isoforms. The activation process involves the recruitment of PKC from the cytosol to the cell membrane, where it can phosphorylate its downstream targets. The specific fatty acid composition of the DAG can influence the potency and isoform selectivity of PKC activation[11].

Experimental Protocol: In Vitro PKC Activity Assay

-

Reagents: Purified PKC isoform, phosphatidylserine (B164497) (PS), ATP (γ-³²P-ATP for radioactive detection or unlabeled for fluorescence-based assays), a specific peptide substrate for the PKC isoform, and the test compound (this compound).

-

Lipid Vesicle Preparation: Prepare small unilamellar vesicles containing PS and the test DAG by sonication or extrusion.

-

Reaction: In a reaction buffer, combine the lipid vesicles, PKC enzyme, and peptide substrate. Initiate the reaction by adding ATP.

-

Detection:

-

Radioactive: Stop the reaction and spot the mixture onto a phosphocellulose paper. Wash away unreacted ATP and measure the incorporated ³²P into the peptide substrate using a scintillation counter.

-

Fluorescence-based: Use a fluorescently labeled peptide substrate and detect the change in fluorescence upon phosphorylation.

-

Diacylglycerol Kinase (DGK) Activity

Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling and initiating PA signaling. Synthetic DAGs are crucial substrates for studying the activity and specificity of different DGK isoforms.

Experimental Protocol: In Vitro DGK Activity Assay

-

Reagents: Purified DGK isoform, ATP, and the test compound (this compound).

-

Reaction: Incubate the DGK enzyme with the DAG substrate in a suitable buffer containing ATP.

-

Detection: The production of ADP (a byproduct of the kinase reaction) can be measured using a coupled enzyme assay that leads to a colorimetric or fluorescent readout. Alternatively, the formation of PA can be quantified using lipid extraction followed by chromatography or mass spectrometry. Commercial kits are available for this purpose[12][13].

Applications in Drug Development

Synthetic diacylglycerols like this compound are valuable tools in drug development for several reasons:

-

Target Validation: They can be used to activate specific signaling pathways in cell-based assays to validate PKC or other DAG-binding proteins as drug targets.

-

High-Throughput Screening: In assays for inhibitors or activators of PKC or DGK, synthetic DAGs serve as essential reagents.

-

Structure-Activity Relationship (SAR) Studies: By comparing the activity of a series of synthetic DAGs with varying fatty acid compositions, researchers can understand the structural requirements for protein activation or inhibition.

-

Lipid-Based Drug Delivery: While not a direct therapeutic itself, the physicochemical properties of such lipids can inform the design of lipid-based drug delivery systems like liposomes and lipid nanoparticles.

Conclusion

This compound is a representative of a large family of synthetic diacylglycerols that have become indispensable tools in modern biological research. While its specific discovery and history are not individually prominent, its utility arises from the foundational discoveries in lipid signaling. The protocols and information provided in this guide, synthesized from general knowledge of diacylglycerol chemistry and biology, offer a framework for researchers and drug development professionals to effectively utilize this and similar molecules in their investigations of cellular signaling and for the discovery of new therapeutic agents.

References

- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.uoc.gr [chemistry.uoc.gr]

- 9. researchgate.net [researchgate.net]

- 10. 13C-NMR studies of mono-, di-and tri-acylglycerols leading to qualitative and semiquantitative information about mixtures of these glycerol esters | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide on the Natural Sources of 1-Oleoyl-3-arachidoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified with oleic acid at the sn-1 position and arachidic acid at the sn-3 position. While its direct quantification in natural sources is not extensively documented in publicly available literature, its constituent fatty acids, oleic acid (an omega-9 monounsaturated fatty acid) and arachidic acid (a saturated fatty acid), are found in various plant and animal lipids. This guide synthesizes the current understanding of diacylglycerol metabolism and analysis to provide a comprehensive overview of the potential natural sources, biosynthesis, and analytical methodologies relevant to this compound.

Potential Natural Sources

Direct evidence for the natural occurrence and concentration of this compound is limited. However, its presence can be inferred in oils and fats that contain both oleic acid and arachidic acid as components of their triacylglycerol (TAG) and diacylglycerol fractions. Diacylglycerols are key intermediates in the biosynthesis and degradation of triacylglycerols. Therefore, tissues and seeds with active lipid metabolism are probable sources.

Table 1: Potential Plant-Based Sources of this compound Based on Fatty Acid Composition

| Plant Source | Oleic Acid (% of total fatty acids) | Arachidic Acid (% of total fatty acids) |

| Peanut Oil | 35 - 70 | 1 - 3 |

| Macadamia Nut Oil | 50 - 67 | 2 - 3 |

| Moringa Seed Oil | 65 - 85 | ~0.6 |

| Rapeseed Oil (low erucic acid) | 50 - 70 | 0.5 - 1.0 |

| Sunflower Oil (High-Oleic) | 75 - 90 | 0.2 - 0.5 |

Table 2: Potential Animal-Based Sources of this compound Based on Fatty Acid Composition

| Animal Source | Oleic Acid (% of total fatty acids) | Arachidic Acid (% of total fatty acids) |

| Bovine Milk Fat | 20 - 30 | 0.2 - 0.5 |

| Lard (Pork Fat) | 35 - 45 | ~0.5 |

| Tallow (Beef/Mutton Fat) | 30 - 40 | 0.2 - 0.5 |

Note: The concentrations of diacylglycerols, including this compound, are expected to be significantly lower than that of triacylglycerols in these sources.

Biosynthesis and Metabolic Pathways

1,3-diacylglycerols can be formed through several metabolic pathways in both plants and animals. The primary routes involve the synthesis and breakdown of triacylglycerols.

De Novo Synthesis (Kennedy Pathway) and Acyl Migration

In the de novo synthesis of triacylglycerols, known as the Kennedy pathway, glycerol-3-phosphate is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. Dephosphorylation of phosphatidic acid yields sn-1,2-diacylglycerol. While this pathway directly produces the 1,2-isomer, acyl migration can occur, leading to the formation of the more stable 1,3-diacylglycerol isomer.

Triacylglycerol Hydrolysis

Lipases can hydrolyze triacylglycerols to release fatty acids and glycerol. This process can yield diacylglycerol and monoacylglycerol intermediates. The specificity of the lipase (B570770) determines which fatty acids are cleaved. The hydrolysis of a triacylglycerol containing oleic and arachidic acids could potentially yield this compound.

Figure 1. General pathway of triacylglycerol hydrolysis leading to the formation of diacylglycerols.

Monoacylglycerol Acylation Pathway

In the intestine of animals, monoacylglycerols can be re-acylated to form diacylglycerols. If a 1-oleoyl-glycerol or a 3-arachidoyl-glycerol were present, subsequent acylation could lead to the formation of this compound.

Figure 2. Potential monoacylglycerol acylation pathways for the synthesis of this compound.

Experimental Protocols for Analysis

The analysis of specific diacylglycerol isomers like this compound requires sophisticated analytical techniques to separate them from other lipid classes and isomeric forms. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.

Lipid Extraction

A robust lipid extraction is the first critical step. The Folch or Bligh-Dyer methods are commonly used.

Protocol: Modified Folch Extraction

-

Homogenize the tissue or oil sample in a chloroform:methanol (2:1, v/v) solution.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., isopropanol:acetonitrile).

Diacylglycerol Isomer Separation and Quantification by HPLC-MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 or C30 column

-

Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Chromatographic Conditions (Example):

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 10-minute hold at 100% B.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan and targeted MS/MS (Product Ion Scan).

-

Precursor Ion for MS/MS: [M+NH4]+ adduct of this compound.

-

Collision Energy: Optimized for the fragmentation of the specific DAG.

Quantification:

Quantification is achieved by comparing the peak area of the target analyte to that of a known concentration of an internal standard (e.g., a deuterated or odd-chain diacylglycerol).

Figure 3. A generalized experimental workflow for the analysis of this compound.

Conclusion

While direct evidence for the widespread natural occurrence of this compound is currently scarce, its existence can be logically inferred in biological matrices rich in oleic and arachidic acids. As a diacylglycerol, it likely plays a role as a metabolic intermediate in the complex network of lipid biosynthesis and degradation. The analytical methodologies outlined in this guide provide a robust framework for researchers to investigate the presence and quantify the concentration of this and other specific diacylglycerol isomers in various natural sources. Further lipidomic studies are required to elucidate the precise distribution and biological significance of this compound.

Solubility Profile of 1-Oleoyl-3-arachidoyl-rac-glycerol in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-Oleoyl-3-arachidoyl-rac-glycerol in common organic solvents. A comprehensive search of available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for the triacylglycerol (TAG), this compound. Data is frequently misattributed to a similarly named diacylglycerol (DAG). This document provides a detailed overview of the available solubility data for structurally related triacylglycerols to offer a comparative reference. Furthermore, a general experimental protocol for determining the solubility of lipophilic compounds in triglycerides is presented, alongside a workflow diagram to guide researchers in establishing solubility parameters for this and other similar molecules.

Introduction and Clarification of Compound Identity

Triacylglycerols are a class of lipids that are fundamental in various research and development applications, including as excipients in drug formulations due to their ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs). The specific triacylglycerol, this compound, is a mixed TAG containing oleic acid (18:1) and arachidic acid (20:0).

A critical point of clarification is the distinction between the requested triacylglycerol and the diacylglycerol, this compound (DG(18:1/0:0/20:0)). The diacylglycerol possesses a free hydroxyl group on the glycerol (B35011) backbone, which significantly alters its polarity and, consequently, its solubility profile compared to the triacylglycerol, which has this position esterified. Much of the readily available data under this name refers to the diacylglycerol. This guide will focus on providing the best available comparative data for structurally similar triacylglycerols.

Quantitative Solubility Data for Structurally Related Triacylglycerols

In the absence of direct data for this compound, this section summarizes the reported solubility of other mixed-acid triacylglycerols in various organic solvents. This data, primarily sourced from chemical supplier technical data sheets, provides a valuable reference point for estimating the solubility of the target compound.

| Compound | Solvent | Solubility |

| 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol | Chloroform | Slightly soluble |

| DMF | 10 mg/ml | |

| Ethanol | 10 mg/ml | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | |

| 1,2-Dioleoyl-3-Arachidoyl-rac-glycerol | Chloroform | Slightly soluble |

| DMF | 10 mg/ml | |

| Ethanol | 10 mg/ml | |

| Ethanol:PBS (pH 7.2) (1:1) | 500 µg/mL | |

| 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol | Chloroform | Soluble |

| Methanol | Soluble | |

| 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol | Chloroform | Slightly soluble |

| DMF | 10 mg/ml | |

| Ethanol | 10 mg/ml | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |

Experimental Protocol for Determining Triacylglycerol Solubility

The following is a general protocol for determining the equilibrium solubility of a triacylglycerol in an organic solvent. This method is widely applicable for establishing the solubility of lipophilic compounds.

Objective:

To determine the equilibrium solubility of a triacylglycerol in a specific organic solvent at a controlled temperature.

Materials:

-

Triacylglycerol of interest (e.g., this compound)

-

Selected organic solvent(s) (e.g., ethanol, chloroform, dimethylformamide)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or water bath with an orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or another suitable quantitative analysis method.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the triacylglycerol to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved triacylglycerol.

-

-

Sample Preparation for Analysis:

-

Carefully pipette a known volume of the clear supernatant into a volumetric flask.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-ELSD or HPLC-MS) to determine the concentration of the dissolved triacylglycerol.

-

A calibration curve should be prepared using standards of known concentrations of the triacylglycerol.

-

-

Calculation of Solubility:

-

Calculate the solubility of the triacylglycerol in the solvent based on the measured concentration in the supernatant and the dilution factor used. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of a triacylglycerol.

Caption: Workflow for determining triacylglycerol solubility.

Conclusion

While direct, quantitative solubility data for the triacylglycerol this compound remains elusive in publicly accessible resources, the information on structurally analogous compounds provides a useful framework for estimation. Researchers and formulation scientists are encouraged to perform experimental determinations to ascertain the precise solubility in their specific solvent systems of interest. The provided general protocol and workflow offer a robust starting point for such investigations. It is imperative to distinguish between the target triacylglycerol and the similarly named diacylglycerol to avoid misinterpretation of data in future studies.

An In-Depth Technical Guide to the Stability and Storage of 1-Oleoyl-3-arachidoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Oleoyl-3-arachidoyl-rac-glycerol, a diacylglycerol of significant interest in lipid research and pharmaceutical development. Understanding the stability profile of this molecule is critical for ensuring its integrity in experimental settings and for the development of stable formulations.

Chemical and Physical Properties

This compound is a diacylglycerol featuring an oleic acid moiety at the sn-1 position and an arachidic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1] Its physical state is solid, and it exhibits solubility in various organic solvents.

| Property | Value | Reference |

| Molecular Formula | C41H78O5 | [1] |

| Molecular Weight | 651.1 g/mol | [1] |

| Physical State | Solid | [1] |

| Solubility | DMF: 20 mg/ml; DMSO: 7 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 0.25 mg/ml | [1] |

| Purity | ≥98% | [1] |

Recommended Storage and Stability

Proper storage is paramount to maintain the chemical integrity of this compound. The primary recommended storage condition is at a controlled temperature to minimize degradation.

| Parameter | Recommendation | Notes |

| Storage Temperature | -20°C | Ensures long-term stability. |

| Long-term Stability | ≥ 4 years | When stored at -20°C.[1] |

| Shipping Condition | Room temperature (continental US) | May vary for other locations.[1] |

Potential Degradation Pathways

Diacylglycerols like this compound are susceptible to two primary degradation pathways: hydrolysis and oxidation. These pathways can be influenced by factors such as temperature, pH, light, and the presence of enzymes or oxidizing agents.

Hydrolysis

Hydrolysis of the ester bonds in this compound results in the release of the constituent fatty acids (oleic acid and arachidic acid) and the formation of monoacylglycerols and glycerol. This process can be catalyzed by acids, bases, or lipolytic enzymes.

Oxidation

The unsaturated oleic acid moiety in this compound is susceptible to oxidation. This process can be initiated by light, heat, or the presence of metal ions and leads to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products such as aldehydes and ketones. These products can compromise the quality and biological activity of the compound. Studies on diacylglycerol oils have indicated that they may oxidize more rapidly than their triacylglycerol counterparts.

References

Synthesis of 1-Oleoyl-3-arachidoyl-rac-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 1-Oleoyl-3-arachidoyl-rac-glycerol, a specific diacylglycerol with distinct fatty acid chains at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. This document details both chemical and enzymatic methodologies, offering step-by-step experimental protocols and quantitative data to support researchers in the synthesis and application of this molecule. Furthermore, it elucidates the crucial role of diacylglycerols in cellular signaling, with a focus on the Protein Kinase C (PKC) pathway.

Chemical Synthesis Pathway

The chemical synthesis of this compound necessitates a regioselective approach to ensure the specific placement of the oleoyl (B10858665) and arachidoyl moieties. A common strategy involves the use of protecting groups to selectively acylate the primary hydroxyl groups of glycerol.

Overview of the Chemical Synthesis Workflow

The chemical synthesis can be conceptualized as a multi-step process involving the protection of the glycerol backbone, sequential acylation, and subsequent deprotection to yield the target molecule.

Experimental Protocols

1.2.1. Preparation of Acyl Chlorides

-

Oleoyl Chloride: Oleic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction with thionyl chloride is a common method. A yield of 97-99% can be achieved with this method.[1]

-

Procedure: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oleic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) at room temperature. Heat the reaction mixture to 60-70°C for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution. After completion, excess thionyl chloride is removed by distillation under reduced pressure to yield crude oleoyl chloride.

-

-

Arachidoyl Chloride: A similar procedure is followed for the preparation of arachidoyl chloride from arachidic acid.

1.2.2. Regioselective Acylation of Glycerol

A protecting group strategy is employed to ensure acylation occurs at the sn-1 and sn-3 positions. A common protecting group for the sn-2 hydroxyl is a benzyl (B1604629) group, which can be removed later by hydrogenolysis. An alternative is to use a ketal protecting group, such as an isopropylidene group, which protects the sn-1 and sn-2 or sn-2 and sn-3 hydroxyls, allowing for selective acylation of the remaining primary hydroxyl. For 1,3-diacylglycerol synthesis, a protection strategy that leaves the sn-1 and sn-3 hydroxyls available is necessary. A two-step acylation of a suitably protected glycerol is a viable route.

-

Step 1: Monoprotection of Glycerol. A common starting material is solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), where the sn-1 and sn-2 hydroxyls are protected.

-

Step 2: Acylation of the sn-3 position. Solketal is acylated with arachidoyl chloride in the presence of a base like pyridine.

-

Step 3: Deprotection of the ketal. The isopropylidene group is removed under acidic conditions to yield 3-arachidoyl-rac-glycerol.

-

Step 4: Selective protection of the sn-2 and sn-3 hydroxyls. This can be achieved using a bulky protecting group that preferentially reacts with the primary hydroxyl at sn-3 and the secondary hydroxyl at sn-2.

-

Step 5: Acylation of the sn-1 position. The free sn-1 hydroxyl is then acylated with oleoyl chloride.

-

Step 6: Final Deprotection. The protecting groups are removed to yield the final product.

A more direct, albeit potentially less selective, approach involves the direct acylation of glycerol.

-

Procedure for Stepwise Acylation:

-

Synthesis of 1-mono-oleoyl-rac-glycerol: Dissolve glycerol (1 equivalent) in a suitable solvent like pyridine. Cool the mixture to 0°C and slowly add oleoyl chloride (1 equivalent). Stir the reaction at room temperature for 12-24 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

-

Acylation with Arachidoyl Chloride: The purified 1-mono-oleoyl-rac-glycerol (1 equivalent) is dissolved in a suitable solvent with a base (e.g., pyridine). Arachidoyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The final product is purified by column chromatography.

-

1.2.3. Purification

The final product, this compound, is purified from the reaction mixture using silica (B1680970) gel column chromatography. A gradient of hexane (B92381) and ethyl acetate (B1210297) is typically used as the eluent.

Quantitative Data for Chemical Synthesis

| Step | Reactants | Key Reagents | Typical Reaction Time | Typical Yield (%) |

| 1. Oleoyl Chloride Synthesis | Oleic Acid | Thionyl Chloride | 2-3 hours | 95-99 |

| 2. Arachidoyl Chloride Synthesis | Arachidic Acid | Thionyl Chloride | 2-3 hours | 95-99 |

| 3. Monoacylation of Glycerol | Glycerol, Oleoyl Chloride | Pyridine | 12-24 hours | 40-60 |

| 4. Diacylation | 1-mono-oleoyl-glycerol, Arachidoyl Chloride | Pyridine | 12-24 hours | 50-70 |

| 5. Purification | Crude Product | Silica Gel | - | >95 (purity) |

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a milder and more regioselective alternative to chemical methods for producing structured diacylglycerols. Lipases are commonly employed for this purpose.

Overview of the Enzymatic Synthesis Workflow

The enzymatic synthesis can proceed through either direct esterification of glycerol with the respective fatty acids or through glycerolysis of a triacylglycerol. For a mixed diacylglycerol like this compound, a two-step esterification is a plausible approach.

Experimental Protocols

2.2.1. Materials

-

Glycerol

-

Oleic Acid

-

Arachidic Acid

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)

-

Organic solvent (e.g., tert-butanol (B103910) or solvent-free system)

-

Molecular sieves (for water removal)

2.2.2. Procedure

-

Step 1: Synthesis of 1-mono-oleoyl-rac-glycerol.

-

In a reaction vessel, combine glycerol (1 equivalent) and oleic acid (1-1.5 equivalents).

-

If using a solvent, add tert-butanol.

-

Add the immobilized lipase (e.g., 5-10% by weight of substrates).

-

Add molecular sieves to remove water produced during the reaction, which drives the equilibrium towards ester formation.

-

Incubate the reaction at a controlled temperature (e.g., 60°C) with constant stirring for a specified time (e.g., 24-48 hours).

-

Monitor the reaction progress by TLC or HPLC.

-

After the reaction, filter to remove the immobilized lipase. The lipase can often be reused.

-

Purify the 1-mono-oleoyl-rac-glycerol by column chromatography.

-

-

Step 2: Synthesis of this compound.

-

Combine the purified 1-mono-oleoyl-rac-glycerol (1 equivalent) and arachidic acid (1-1.5 equivalents) in a reaction vessel.

-

Add fresh immobilized lipase and molecular sieves.

-

Incubate under the same conditions as Step 1.

-

Monitor the formation of the diacylglycerol.

-

Upon completion, filter the lipase and purify the final product by column chromatography.

-

2.2.3. Purification

Similar to the chemical synthesis, the final product is purified using silica gel column chromatography with a hexane/ethyl acetate gradient. The purity of the final product can be assessed by techniques such as HPLC, GC, or NMR.

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Lipase | Novozym 435 (immobilized Candida antarctica lipase B) | [2][3] |

| Substrate Molar Ratio (Fatty Acid:Glycerol) | 2:1 to 2.5:1 for 1,3-DAG synthesis | [2] |

| Enzyme Loading | 5-10% (w/w of substrates) | [4] |

| Reaction Temperature | 50-70°C | [2] |

| Reaction Time | 24-72 hours | [5] |

| Solvent | tert-butanol or solvent-free | [2] |

| Diacylglycerol Yield | 40-80% (depending on conditions and substrates) | [2][5] |

| Purity after Purification | >95% | [4] |

Role in Signaling: The Protein Kinase C (PKC) Pathway

Diacylglycerols (DAGs), such as this compound, are critical second messengers in various cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).

Overview of the PKC Activation Pathway

The activation of PKC is a key event in signal transduction cascades that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of PKC Activation

-

Signal Reception: An extracellular signal (e.g., a hormone or neurotransmitter) binds to a G-protein coupled receptor (GPCR) on the cell surface.

-

G-protein Activation: This binding activates a G-protein, which in turn activates the enzyme phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

PKC Translocation and Activation: The increase in intracellular Ca2+ concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane. At the membrane, DAG binds to the C1 domain of PKC, leading to a conformational change that relieves autoinhibition and fully activates the enzyme.[1][6][7] Novel PKC isoforms do not require Ca2+ for their activation but are still activated by DAG.[8]

-

Substrate Phosphorylation: Activated PKC then phosphorylates a variety of target proteins on serine and threonine residues, leading to a cascade of downstream cellular responses. These responses can include changes in gene expression, cell proliferation, and apoptosis.

This guide provides a foundational understanding of the synthesis and biological relevance of this compound. The detailed protocols and data are intended to facilitate further research and development in the fields of lipid chemistry, cell signaling, and pharmacology.

References

- 1. A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol Synthesis by Enzymatic Glycerolysis: Screening of Commercially Available Lipases - ProQuest [proquest.com]

- 6. Diacylglycerol-dependent Binding Recruits PKCθ and RasGRP1 C1 Domains to Specific Subcellular Localizations in Living T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 1-Oleoyl-3-arachidoyl-rac-glycerol as a Standard for Lipidomics

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. Diacylglycerols (DAGs) are a class of neutral lipids that are not only key intermediates in lipid metabolism but also crucial second messengers in cellular signaling pathways. The inherent complexity of the lipidome, with its vast number of isomeric and isobaric species, presents significant analytical challenges. The use of well-characterized internal standards is essential to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring data integrity.

1-Oleoyl-3-arachidoyl-rac-glycerol is a diacylglycerol containing oleic acid (18:1) at the sn-1 position and the saturated arachidic acid (20:0) at the sn-3 position. Its defined structure and chemical properties make it a suitable internal standard for the quantification of DAG species in various biological matrices using mass spectrometry-based lipidomics platforms. These application notes provide detailed protocols for the use of this compound as an internal standard, along with relevant quantitative data and visualizations of key workflows and signaling pathways.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This information is critical for the preparation of standard solutions and for data interpretation in mass spectrometry analysis.

| Property | Value | Reference |

| Formal Name | eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester | [1] |

| Synonyms | DG(18:1/0:0/20:0), 1-Olein-3-Arachidin | [1] |

| CAS Number | 1427086-85-8 | [1] |

| Molecular Formula | C₄₁H₇₈O₅ | [1] |

| Formula Weight | 651.1 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years (when stored as directed) | [1] |

| Solubility | DMF: 20 mg/ml; DMSO: 7 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 0.25 mg/ml | [1] |

Experimental Protocols

Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative lipidomics.

Materials:

-

This compound (solid)

-

Ethanol (LC-MS grade)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes

Protocol:

-

Stock Solution (1 mg/mL):

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Accurately weigh a precise amount (e.g., 1 mg) of the solid standard using an analytical balance.

-

Transfer the weighed standard to a volumetric flask.

-

Dissolve the standard in a suitable solvent, such as ethanol, to a final concentration of 1 mg/mL.[1] Ensure complete dissolution by vortexing.

-

Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.

-

-

Working Standard Solution (e.g., 10 µg/mL):

-

Prepare a series of dilutions from the stock solution to create working standards at the desired concentrations.

-

For a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the appropriate solvent (e.g., a 2:1 v/v mixture of chloroform:methanol).

-

Prepare fresh working solutions daily or as needed to ensure accuracy.

-

Lipid Extraction from Biological Samples with Internal Standard Spiking

This protocol describes a modified Bligh and Dyer method for total lipid extraction from plasma, incorporating the internal standard at the initial step to account for extraction variability.

Materials:

-

Biological sample (e.g., 50 µL of plasma)

-

This compound working standard solution (e.g., 10 µg/mL)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Protocol:

-

To a clean glass centrifuge tube, add a precise volume of the biological sample (e.g., 50 µL of plasma).

-

Add a known amount of the this compound working standard solution to the sample. The amount should be chosen to be within the linear range of the instrument's response and comparable to the expected endogenous levels of the analytes of interest.

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to precipitate proteins.

-

Add 200 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).

LC-MS/MS Analysis of Diacylglycerols

This section provides a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of diacylglycerols. Instrument parameters should be optimized for the specific LC-MS system being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |

| Gradient | Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

MS/MS Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow | Desolvation gas: 600 L/hr; Cone gas: 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or a data-dependent acquisition (DDA) for profiling |

| MRM Transition for this compound | Precursor ion [M+NH₄]⁺: m/z 669.6. Product ions corresponding to the neutral loss of the fatty acyl chains can be monitored. For example, the loss of oleic acid or arachidic acid. Specific transitions should be optimized by direct infusion of the standard. |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the endogenous DAGs and the this compound internal standard.

-

Response Ratio Calculation: Calculate the ratio of the peak area of each endogenous DAG to the peak area of the internal standard.

-

Quantification: Use a calibration curve constructed with known concentrations of authentic standards for absolute quantification. For relative quantification, compare the response ratios across different sample groups.

Visualizations

The following diagrams illustrate key concepts relevant to the use of this compound in lipidomics.

Caption: Workflow for quantitative lipidomics using an internal standard.

References

Application Notes and Protocols for Cellular Uptake Studies of 1-Oleoyl-3-arachidoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing oleic acid (a monounsaturated omega-9 fatty acid) at the sn-1 position and arachidonic acid (a polyunsaturated omega-6 fatty acid) at the sn-3 position. As a diacylglycerol, it is a key intermediate in lipid metabolism and a crucial signaling molecule within the cell. Understanding the cellular uptake, trafficking, and metabolic fate of such specific DAGs is vital for research in various fields, including metabolic diseases, cardiovascular disorders, and cancer.

These application notes provide a comprehensive overview of the theoretical framework and practical protocols for studying the cellular uptake of this compound. Given the limited direct studies on this specific molecule, the presented information is synthesized from our broader understanding of diacylglycerol and triacylglycerol cellular biology.

Theoretical Background: Cellular Uptake and Trafficking of Diacylglycerols

The cellular uptake of diacylglycerols like this compound is a complex process that can occur through several mechanisms: